molecular formula C14H23O3P B3369982 Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester CAS No. 2783-48-4

Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester

Cat. No.: B3369982
CAS No.: 2783-48-4
M. Wt: 270.3 g/mol
InChI Key: LVHRUHVOYXWOMW-UHFFFAOYSA-N
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Description

Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester is an organophosphorus compound with the molecular formula C12H19O3P. This compound is a type of phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. Phosphonates are widely used in various fields due to their unique chemical properties.

Preparation Methods

The synthesis of phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester can be achieved through several methods. One common method is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. Another method is the catalytic cross-coupling reaction, which uses a palladium catalyst to couple an aryl halide with a phosphonate ester. Additionally, the Mannich-type condensation can be used, which involves the reaction of an amine, formaldehyde, and a phosphonate ester .

Chemical Reactions Analysis

Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonate ester can lead to the formation of phosphonic acid derivatives .

Scientific Research Applications

Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester has numerous applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other organophosphorus compounds. In biology, it has been studied for its potential as an antiviral and anticancer agent due to its ability to inhibit certain enzymes and pathways. In medicine, phosphonates are used as prodrugs that can be converted into active drugs within the body. Additionally, in industry, phosphonates are used as chelating agents, flame retardants, and additives in various materials .

Mechanism of Action

The mechanism of action of phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, phosphonates can inhibit enzymes by mimicking the structure of phosphate groups, which are essential for enzyme activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester can be compared with other similar compounds, such as phosphonic acid, bis(1-methylethyl) ester and diisopropyl phenylphosphonate. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. For example, diisopropyl phenylphosphonate is commonly used as a flame retardant, while phosphonic acid, bis(1-methylethyl) ester is used as a reagent in organic synthesis .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent and research tool. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals utilize this compound effectively in their work.

Properties

IUPAC Name

di(butan-2-yloxy)phosphorylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23O3P/c1-5-12(3)16-18(15,17-13(4)6-2)14-10-8-7-9-11-14/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHRUHVOYXWOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OP(=O)(C1=CC=CC=C1)OC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883890
Record name Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2783-48-4
Record name Bis(1-methylpropyl) P-phenylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2783-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester
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Record name Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester
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Record name Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(butan-2-yl) phenylphosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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